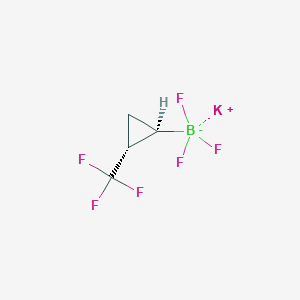

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate

Description

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a fluorinated organoboron reagent with a cyclopropane ring substituted by a trifluoromethyl (-CF₃) group and a trifluoroborate (-BF₃K) moiety in a trans configuration. The compound’s structure combines the electronic effects of fluorine (electron-withdrawing) with the strain of the cyclopropane ring, making it a unique candidate for synthesizing fluorinated pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

potassium;trifluoro-[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF6.K/c6-4(7,8)2-1-3(2)5(9,10)11;/h2-3H,1H2;/q-1;+1/t2-,3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTMBFYMBVPJAS-SWLXLVAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C(F)(F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate typically involves the reaction of a cyclopropylboronic acid derivative with potassium fluoride and a trifluoromethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides or other reduced boron species.

Substitution: It participates in substitution reactions where the trifluoromethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is its role as a nucleophile in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Its unique structure allows for effective carbon-carbon bond formation when used with palladium catalysts.

Key Findings:

- The compound participates in cross-coupling with aryl halides, yielding high product yields.

- It demonstrates enhanced stability compared to traditional boronic acids, thus minimizing protodeboronation issues during storage .

Table 1: Comparison of Cross-Coupling Reactions

Cyclopropyl Group Incorporation

The incorporation of cyclopropyl groups into complex molecules is increasingly important due to their prevalence in biologically active compounds. The use of this compound allows for effective cyclopropylation through cross-coupling reactions, providing a stable alternative to cyclopropylboronic acids.

Case Study:

In one study, cyclopropyltrifluoroborates were synthesized and successfully coupled with aryl bromides while retaining stereochemical configurations, demonstrating the utility of this compound in synthesizing complex structures .

Applications in Medicinal Chemistry

The unique properties of this compound also extend to medicinal chemistry. Its ability to form stable intermediates makes it suitable for developing novel pharmaceuticals.

Example:

Research indicates that compounds derived from this boron reagent exhibit promising activity against specific biological targets, enhancing their potential as drug candidates .

Mechanism of Action

The mechanism by which potassium trans-trifluoro(2-(trifluoromethyl)cyclopropyl)borate exerts its effects involves the transfer of the trifluoromethyl group to other molecules. This transfer is facilitated by the borate moiety, which acts as a nucleophile in various reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. In cross-coupling reactions, for example, the compound interacts with palladium catalysts to form new carbon-carbon bonds .

Comparison with Similar Compounds

Key Findings:

Steric and Electronic Effects :

- The trans-CF₃/BF₃K configuration in the target compound minimizes steric clash compared to cis-substituted cyclopropanes (e.g., ), which are less reactive in sterically demanding reactions .

- The trifluoromethyl group enhances electrophilicity, similar to Potassium trifluoro(trifluoromethyl)borate (), but the cyclopropane ring introduces strain that may accelerate transmetallation in cross-couplings .

Reactivity in Cross-Couplings :

- Compounds with bulky substituents (e.g., tert-butyl in ) exhibit slower reaction rates due to hindered access to the boron center . In contrast, the target compound’s trans configuration likely mitigates this issue.

- Polar substituents (e.g., amide in ) improve solubility but may complicate purification steps .

Stability and Storage :

- Simple trifluoromethylated borates () are stable at room temperature, while cyclopropane-containing derivatives (e.g., ) may require controlled conditions due to ring strain .

Biological Activity

Trans-Potassium trifluoro(2-(trifluoromethyl)cyclopropyl)borate is a specialized organoboron compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group and a cyclopropyl ring, which contribute to its stability and reactivity. The compound can be represented as follows:

This structure is significant in its interactions with biological systems, particularly in enzyme inhibition and metabolic pathways.

The biological activity of this compound primarily involves its role as a boron-containing compound that can participate in various biochemical reactions. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

- Cellular Signaling Modulation : Its ability to interact with cellular signaling pathways may influence processes such as apoptosis and cell proliferation.

In Vitro Studies

A study investigating the effects of this compound on enzyme activity revealed significant inhibition of branched-chain amino acid transaminases (BCATs). The IC50 values for inhibition ranged from 0.5 to 1.0 μM, indicating potent activity against these enzymes, which are crucial in the catabolism of branched-chain amino acids .

Case Studies

- Case Study 1: Metabolic Pathway Inhibition

- Researchers utilized this compound to assess its impact on metabolic pathways in cancer cell lines. The results indicated a reduction in cell viability correlating with increased concentrations of the compound, supporting its potential as an anticancer agent.

- Case Study 2: Anti-Inflammatory Effects

Table 1: Inhibition Potency of this compound on BCAT Enzymes

Table 2: Effects on Cytokine Production

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.